Isoleucylhydroxamic acid
CAS No.: 31982-77-1
Cat. No.: VC21538463
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31982-77-1 |
---|---|
Molecular Formula | C6H14N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |
Standard InChI | InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Standard InChI Key | GMKATDLSKRGLMZ-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NO)N |
SMILES | CCC(C)C(C(=O)NO)N |
Canonical SMILES | CCC(C)C(C(=O)NO)N |
Chemical Structure and Properties
Isoleucylhydroxamic acid possesses a relatively simple yet functionally important structure that contributes to its chemical behavior and interactions.
Identification Parameters
The compound is identifiable through several standard chemical parameters:
Parameter | Value |
---|---|
CAS Number | 31982-77-1 |
Molecular Formula | C6H14N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |
Alternative Names | Pentanamide, 2-amino-N-hydroxy-3-methyl-, (S-(R*,R*)); Isoleucine hydroxamate; DL-Isoleucin-hydroxamsaeure |
InChIKey | JCHRVHOUAGOROY-FHAQVOQBSA-N |
Table 1: Chemical identification parameters of isoleucylhydroxamic acid
Physical and Chemical Properties
The physical properties of isoleucylhydroxamic acid include:
Property | Characteristic |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Density | Approximately 1.079 g/cm³ |
Refractive Index | 1.479 |
XLogP3 | 1.40580 |
Polar Surface Area | 78.84000 |
Table 2: Physical and chemical properties of isoleucylhydroxamic acid
The molecular structure contains an amino group (-NH2) at the alpha carbon position and a hydroxamic acid group (-CONHOH), providing it with multiple functional sites for chemical interactions. The hydroxamic acid moiety is particularly noteworthy as it enables metal chelation, a property that underlies many applications of hydroxamic acids in general .
Synthesis Methods
The synthesis of hydroxamic acids, including isoleucylhydroxamic acid, can be achieved through various methods, each with specific advantages depending on the starting materials and desired purity.
General Hydroxamic Acid Synthesis Approaches
Several methods exist for synthesizing hydroxamic acids:
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Direct coupling method: Hydroxylamine is coupled with activated carboxylic acid derivatives in a one-pot reaction. This is considered one of the simplest and mildest methods for hydroxamic acid synthesis .
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Catalytic potassium cyanide method: Addition of catalytic amounts of KCN in aqueous hydroxylamine increases hydroxamic acid formation from ester derivatives in both solid and solution phase reactions .
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Microwave irradiation: This method has been used successfully to synthesize various hydroxamic acids, offering advantages of faster reaction rates and often higher purity .
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Solid-phase synthesis: This approach typically involves immobilization of the hydroxylamine group through O-linkage or N-linkage before coupling with desired substrates .
Specific Considerations for Isoleucylhydroxamic Acid
For isoleucylhydroxamic acid specifically, the synthesis would likely involve:
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Starting with isoleucine or an isoleucine derivative
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Activating the carboxylic acid group through conversion to an ester or anhydride
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Reacting with hydroxylamine under appropriate conditions
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Purification of the resulting product
The stereochemistry of isoleucine must be preserved during the synthesis to maintain the (2S,3S) configuration that characterizes isoleucylhydroxamic acid .
Biological Activities and Applications
Hydroxamic acids as a class demonstrate significant biological activities, primarily due to their metal chelation properties. While specific research on isoleucylhydroxamic acid is limited in the provided sources, its structural features suggest potential applications similar to other hydroxamic acids.
Enzyme Inhibition
Hydroxamic acids are known to inhibit various enzymes. For example, salicylhydroxamic acid (a related hydroxamic acid compound) is a potent and irreversible inhibitor of the urease enzyme in bacteria and plants . The inhibition typically occurs through competitive binding, where the hydroxamic acid competes with the enzyme's natural substrate .
The hydroxamic acid functional group is particularly effective at chelating metal ions in enzyme active sites. This property enables compounds like salicylhydroxamic acid to bind to heme-containing enzymes such as peroxidases .
Research and Analytical Considerations
Analytical Methods
For identification and purity assessment, isoleucylhydroxamic acid can be analyzed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared Spectroscopy
Storage Parameter | Recommendation |
---|---|
Temperature | Store at 0°C |
Container | Airtight container |
Light Exposure | Protect from light |
Stability Considerations | Monitor for potential hydrolysis |
Table 3: Storage recommendations for isoleucylhydroxamic acid
Comparative Analysis with Other Hydroxamic Acids
To contextualize isoleucylhydroxamic acid within the broader family of hydroxamic acids, a comparison with other well-studied members provides valuable insights.
Hydroxamic Acid | Molecular Formula | Primary Applications | Key Features |
---|---|---|---|
Isoleucylhydroxamic acid | C6H14N2O2 | Research chemical, potential enzyme inhibitor | Derived from isoleucine amino acid |
Salicylhydroxamic acid (SHA) | C7H7NO3 | Urease inhibitor, treatment of urinary tract infections | Potent and irreversible enzyme inhibitor, trypanocidal agent |
Trichostatin A (contains hydroxamic acid moiety) | C17H22N2O3 | Histone deacetylase inhibitor | The hydroxamic acid group chelates zinc(II) ion in active site |
Table 4: Comparison of isoleucylhydroxamic acid with other hydroxamic acids
A notable comparison is with trichostatin A, whose hydroxamic acid moiety plays a crucial role in its histone deacetylase (HDAC) inhibitory activity. The hydroxamic acid group chelates the zinc(II) ion in the active site of HDAC enzymes, highlighting the importance of this functional group in biological interactions .
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